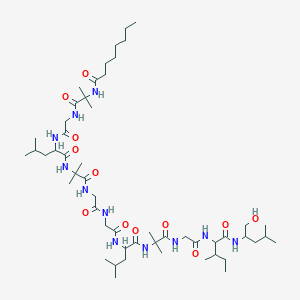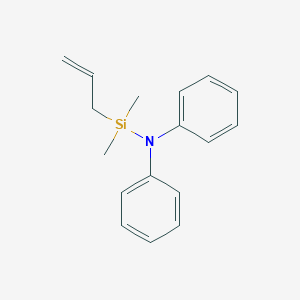
Trichogin A IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichogin A IV is a natural product found in Trichoderma longibrachiatum with data available.
Aplicaciones Científicas De Investigación
Identification and Structure Analysis
- Identification of Trichogin A IV : this compound, also known as GA IV, is identified as the main component of the natural trichogin mixture extracted from the fungus Trichoderma longibrachiatum. It was isolated through reversed-phase HPLC, and its amino acid sequence was elucidated using FAB mass spectrometry and high-field NMR (Auvin-Guette et al., 1992).
Membrane Activity Mechanism
- Two-State Transition Mechanism : Trichogin GA IV shows a two-state transition mechanism controlled by peptide concentration in model membranes. At low concentrations, it lies close to the region of polar headgroups, while at higher concentrations, it becomes deeply buried into the bilayer, causing membrane leakage (Mazzuca et al., 2005).
- Effect of Nα-Acyl Chain Length : The membrane-modifying properties of Trichogin GA IV and its analogs are influenced by the length of the Nα-acyl chain. A minimum of six carbon atoms in the acyl moiety is required for significant membrane-modifying activity (Toniolo et al., 1996).
Orientation and Interaction with Membranes
- Orientation and Immersion Depth : Trichogin GA IV aligns parallel to membrane surfaces, with its hydrophobic face oriented toward the membrane interior. This suggests a carpet-like mechanism for membrane permeability modification (Monaco et al., 1999).
- Interactions with Cholesterol : The role of cholesterol in the biological selectivity of Trichogin GA IV has been studied, revealing how cholesterol influences peptide penetration and formation of water channels in the membrane (Syryamina et al., 2012).
Structural Dynamics and Assembly
- Helix–Turn–Helix Structure Formation : Trichogin GA IV has been used as a model to study the formation of helix–turn–helix structures in membrane-active peptides, providing insights into protein folding mechanisms (Venanzi et al., 2006).
- Ion Channel Formation : Electrophysiology studies show that Trichogin GA IV forms channels in lipid membranes, providing insights into its pore-forming mechanism (Iftemi et al., 2014).
Peptide-Membrane Interactions
- Interaction with Phospholipid Membranes : The interaction of Trichogin GA IV with phospholipid bilayers has been extensively studied, revealing insights into how the peptide affects membrane curvature and induces vesicle leakage (Epand et al., 1999).
Applications in Bioimaging and Bioanalytical Assays
- Binding Properties with Tb(III) Ions : Trichogin GA IV exhibits high binding affinity to Tb(III) ions, suggesting potential applications in bioimaging and bioanalytical assays (Gatto et al., 2018).
Propiedades
Número CAS |
138531-93-8 |
|---|---|
Fórmula molecular |
C52H95N11O12 |
Peso molecular |
1066.4 g/mol |
Nombre IUPAC |
N-[1-[[2-[[1-[[1-[[2-[[2-[[1-[[1-[[2-[[1-[(1-hydroxy-4-methylpentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]octanamide |
InChI |
InChI=1S/C52H95N11O12/c1-16-18-19-20-21-22-38(65)61-50(10,11)47(73)55-28-41(68)59-37(25-33(7)8)45(71)62-51(12,13)48(74)54-26-39(66)53-27-40(67)58-36(24-32(5)6)44(70)63-52(14,15)49(75)56-29-42(69)60-43(34(9)17-2)46(72)57-35(30-64)23-31(3)4/h31-37,43,64H,16-30H2,1-15H3,(H,53,66)(H,54,74)(H,55,73)(H,56,75)(H,57,72)(H,58,67)(H,59,68)(H,60,69)(H,61,65)(H,62,71)(H,63,70) |
Clave InChI |
LZAAXJCEERCDPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |
SMILES canónico |
CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |
Secuencia |
XGLXGGLXGXL |
Sinónimos |
trichogen A IV trichogin A IV |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B237541.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
